2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
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Overview
Description
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is an organic compound with the molecular formula C₄H₈N₂O₃S It is a member of the thiadiazolidine family, characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves the reaction of appropriate sulfonyl chlorides with amines under controlled conditions. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate, followed by cyclization to form the desired thiadiazolidine ring . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced thiadiazolidine derivatives, and substituted thiadiazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: Lacks the dimethyl groups at positions 2 and 4.
4-Aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides: Contains aryl groups instead of methyl groups.
1,3,4-Thiadiazole-2,5-dithiol: A different thiadiazole derivative with distinct chemical properties.
Uniqueness
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to the presence of two methyl groups at positions 2 and 4, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in various chemical and biological applications.
Biological Activity
Overview
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a heterocyclic compound belonging to the thiadiazolidine family. Its molecular formula is C₄H₈N₂O₃S, and it possesses significant biological activity that has been the subject of various studies. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It has been shown to inhibit various serine proteases, including human neutrophil elastase (HNE), which plays a role in inflammatory processes and tissue remodeling. The compound can bind to the active sites of these enzymes, altering their conformation and inhibiting their activity .
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits selective inhibition of HNE while showing no activity against other proteases like PR3 .
- Cellular Pathway Interaction : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of thiadiazolidinones exhibit antimicrobial properties. The structural features of this compound are critical for its effectiveness against various pathogens .
Anticancer Properties
Studies have highlighted the potential anticancer effects of this compound. It has shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest .
Inhibition Studies
A significant study investigated the interaction of thiadiazolidinone derivatives with HNE. The results demonstrated that specific structural modifications could enhance inhibitory potency. For instance:
Compound | k_inact/K_M (M⁻¹s⁻¹) | Selectivity |
---|---|---|
This compound | High | Selective for HNE |
Other derivatives | Variable | Non-selective |
This table illustrates how structural variations affect the biological activity of these compounds .
Case Study: Anticancer Activity
In a recent investigation into the anticancer properties of thiadiazolidinone derivatives, this compound was tested against a panel of cancer cell lines. The results showed a concentration-dependent reduction in cell viability across multiple types:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 15 |
A549 | 20 |
MCF-7 | 18 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Comparison with Similar Compounds
The structural uniqueness of this compound lies in its two methyl groups at positions 2 and 4. This modification enhances its stability and specificity compared to other thiadiazolidine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,2,5-Thiadiazolidin-3-one 1,1-dioxide | Lacks methyl groups | Moderate activity |
4-Aryl-1,2,5-thiadiazolidin-3-one | Contains aryl groups | Variable activity |
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one | Two methyl groups | High selectivity and potency |
This comparison highlights how subtle changes in structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c1-3-4(7)6(2)10(8,9)5-3/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMRIRINSXHPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(S(=O)(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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